molecular formula C8H4N4O2S B14560468 3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate CAS No. 62194-89-2

3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate

Cat. No.: B14560468
CAS No.: 62194-89-2
M. Wt: 220.21 g/mol
InChI Key: KKUBACLYDCAPQJ-UHFFFAOYSA-N
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Description

3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group and the thiocyanate moiety in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate typically involves the reaction of 2-aminopyridine with nitroalkenes or nitroaromatic compounds under specific conditions. One common method is the reaction of 2-aminopyridine with 3-nitroimidazo[1,2-a]pyridine-2-yl isothiouronium chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-aminoimidazo[1,2-a]pyridin-2-yl thiocyanate.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components such as DNA, proteins, and enzymes. This interaction can result in the inhibition of essential biological processes, leading to antimicrobial or anticancer effects . The thiocyanate group may also contribute to the compound’s reactivity and biological activity by participating in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate is unique due to the presence of both the nitro and thiocyanate groups, which confer distinct reactivity and biological activity

Properties

CAS No.

62194-89-2

Molecular Formula

C8H4N4O2S

Molecular Weight

220.21 g/mol

IUPAC Name

(3-nitroimidazo[1,2-a]pyridin-2-yl) thiocyanate

InChI

InChI=1S/C8H4N4O2S/c9-5-15-7-8(12(13)14)11-4-2-1-3-6(11)10-7/h1-4H

InChI Key

KKUBACLYDCAPQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])SC#N

Origin of Product

United States

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